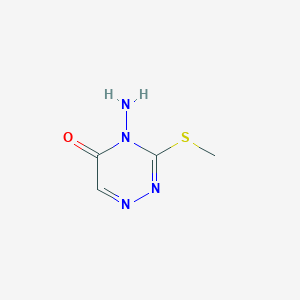

1,2,4-Triazin-5(4H)-one, 4-amino-3-(methylthio)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

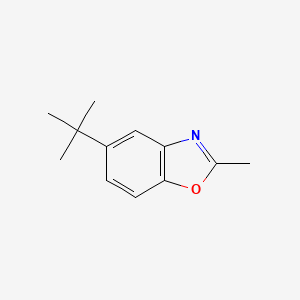

The compound 1,2,4-Triazin-5(4H)-one, 4-amino-3-(methylthio)-, is a derivative of 1,2,4-triazine, which is a class of heterocyclic compounds featuring a ring with three nitrogen atoms and three carbon atoms. The specific compound discussed here has an amino group and a methylthio substituent, which influence its chemical behavior and properties.

Synthesis Analysis

The synthesis of derivatives of 1,2,4-triazin-5(4H)-one often involves reactions with various reagents to introduce different functional groups. For instance, the synthesis of allylic derivatives of 6-amino-3-methyl-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one was achieved using 18-crown-6-ether catalyzed reactions at room temperature with potassium carbonate and allyl bromide in dry acetone . Another derivative, 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one, was synthesized by reacting a precursor with carbon disulfide in a water/pyridine mixture or by reacting with benzyl bromide in methanolic ammonia water . Additionally, a facile synthesis of [1,2,4]triazino[4,3-b][1,2,4,5]tetrazepin derivatives was reported using controlled hydrazination of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one .

Molecular Structure Analysis

The molecular structures of these compounds are characterized by various spectroscopic techniques such as NMR, IR, and X-ray diffraction. For example, the structure of 7-allyl-6-amino-3-methyl-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one was confirmed by 2D-NMR and single crystal X-ray diffraction, revealing extensive intermolecular hydrogen bonding and pi-pi stacking interactions . Similarly, the crystal structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one was determined, showing a dense network of hydrogen bonds and pi-pi interactions .

Chemical Reactions Analysis

The chemical reactivity of 1,2,4-triazin-5(4H)-one derivatives is diverse, with the ability to undergo various chemical transformations. For instance, the solvent-free microwave synthesis of imines from 4-amino-6-methyl-5-oxo-3-thioxo-2H-1,2,4-triazine demonstrated the reactivity of the triazine ring with aldehydes . Moreover, the photoinduced deamination reactions of 4-amino-3-methylthio-1,2,4-triazin-5(4H)-ones were found to be dependent on oxygen and the nature of the solvent .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. For example, the crystallization behavior and density of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one were reported, with a calculated density of 1.567 g/cm³ . The ligands 4-amino-3-thioxo-1,2,4-triazin-5(4H)-one and its derivatives were characterized and their analytical dissociation constants were determined, providing insight into their chemical behavior in solution .

Applications De Recherche Scientifique

Synthesis of Derivatives : This compound is used as a building block for synthesizing various derivatives. For instance, a study by Vahedi et al. (2010) demonstrated the synthesis of [1,2,4]triazino[4,3-b][1,2,4,5]tetrazepin derivatives from 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one, which is then converted to 4-amino-6-methy-3-(methylthio)-1,2,4-triazin-5(4H)-one (Vahedi, Rajabzadeh, & Farvandi, 2010).

Studies on Chemical Reactions : Research by Rykowski and Plas (2010) explored the conversion of 3-(methylthio)-1,2,4-triazine with potassium amide in liquid ammonia, revealing insights into amino-de(methylthio)lation reactions (Rykowski & Plas, 2010).

Nuclear Magnetic Resonance (NMR) Studies : Jacobsen and Rose (1988) utilized carbon-13 NMR spectroscopy to elucidate the structure of various methylation products of 3-amino-1,2,4-triazin-5(2H)-one, providing valuable information for understanding the chemistry of triazine derivatives (Jacobsen & Rose, 1988).

Amination Studies : Another study by Rykowski and Plas (1982) investigated the amination of 5-R- and 6-R-3-X-1,2,4-triazines, adding to the understanding of the chemical behavior of triazine compounds (Rykowski & Plas, 1982).

Herbicide Development and Action : Muñoz et al. (1990) reported on a triazine derivative structurally analogous to metribuzin, showing inhibition of cell-wall lignification catalyzed by peroxidase from lupin, indicating potential applications in herbicide development (Muñoz, Martı́nez-Martı́nez, Ros‐Barceló, & Pedreño, 1990).

Antimicrobial Applications : Malik and Patel (2017) synthesized new triazine derivatives and evaluated their antimicrobial activity, highlighting the potential use of such compounds in pharmaceutical applications (Malik & Patel, 2017).

Propriétés

IUPAC Name |

4-amino-3-methylsulfanyl-1,2,4-triazin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4OS/c1-10-4-7-6-2-3(9)8(4)5/h2H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTVWZBWCELTNGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=CC(=O)N1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10502767 |

Source

|

| Record name | 4-Amino-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,4-Triazin-5(4H)-one, 4-amino-3-(methylthio)- | |

CAS RN |

62036-62-8 |

Source

|

| Record name | 4-Amino-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-Azabicyclo[2.2.2]octan-3-yl}methanamine](/img/structure/B1280166.png)